molecular formula C21H20FN3O4 B2461846 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 921850-14-8

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2461846
CAS No.: 921850-14-8
M. Wt: 397.406
InChI Key: IPNVILCYTNJMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a pyridazinone core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular architecture incorporates a 4-fluorophenyl moiety and a 3,4-dimethoxybenzamide group, linked through an ethyl chain to the central heterocycle. The fluorine-substituted aromatic ring is a common pharmacophore that can influence a compound's electronic properties, metabolic stability, and membrane permeability , while the dimethoxybenzamide group provides additional points for molecular recognition and interaction with biological targets. Compounds with pyridazinone cores and fluorinated aryl substituents have demonstrated potential across various therapeutic areas, making this chemical structure a valuable template for investigating new biological mechanisms . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for developing targeted protein inhibitors. The presence of both hydrogen bond donor and acceptor sites, along with the aromatic systems, suggests potential for diverse intermolecular interactions with biological macromolecules. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVILCYTNJMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl groups in the pyridazinone ring can yield corresponding alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyridazinone ring are likely involved in binding to active sites of enzymes or receptors, inhibiting their activity. The dimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues on Pyridazinone-Benzamide Scaffolds

The closest analogue is (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b, ). Both compounds share:

  • A pyridazinone core critical for binding to biological targets (e.g., HDAC isoforms).
  • A benzamide group linked via an ethyl chain.
  • Fluorine substituents , which enhance metabolic stability and bioavailability.
Key Differences:
Feature Target Compound (S)-17b ()
Pyridazinone Substitution 3-(4-fluorophenyl) 3-(4-((dimethylamino)methyl)phenyl)
Benzamide Substituents 3,4-dimethoxy 2-amino-4-fluoro
Chirality Not specified (likely racemic) S-configuration
Reported Activity Not available (N/A) HDAC1 IC50 = 1.2 nM; Anticancer in SKM-1 models
hERG Inhibition N/A IC50 = 34.6 µM (low risk)
Implications of Structural Variations:

Substituent Effects on Target Binding: The 3,4-dimethoxybenzamide in the target compound may reduce HDAC affinity compared to (S)-17b’s 2-amino-4-fluorophenyl group, which enables hydrogen bonding and electrostatic interactions with HDAC catalytic sites . The dimethylaminomethyl group on (S)-17b’s pyridazinone enhances solubility and possibly target selectivity, whereas the target compound’s 4-fluorophenyl group prioritizes hydrophobic interactions.

Pharmacokinetics: (S)-17b’s dimethylamino group improves water solubility, contributing to its oral bioavailability (F = 45% in mice).

Heterocyclic Analogues with Divergent Cores

Benzo[b][1,4]oxazin Derivatives ()

These compounds replace pyridazinone with a benzo[b][1,4]oxazin core. While structurally distinct, they share:

  • Amide linkages for hydrogen bonding.
  • Aromatic substitutions (e.g., fluorophenyl) for target engagement.

Functional Differences :

  • compounds were screened for antimicrobial activity, unlike the pyridazinone-benzamide derivatives, which target HDACs. This highlights how core heterocycle choice dictates biological pathways .
Pyrazolo[3,4-d]pyrimidin Derivatives ()

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

  • Chromen-2-yl and pyrazolopyrimidin cores confer distinct electronic properties compared to pyridazinone.
  • Sulfonamide group vs. benzamide: Sulfonamides often exhibit stronger acidity, influencing membrane permeability and target binding .

Research Findings and Pharmacological Insights

Key Data from (S)-17b ()

  • HDAC Inhibition : Potent class I HDAC selectivity (HDAC1/2/3 IC50 < 5 nM).
  • Anticancer Activity: Induced G1 cell cycle arrest and apoptosis in SKM-1 cells. Reduced tumor growth by 78% in xenograft models at 50 mg/kg (oral).
  • Safety Profile : Low hERG inhibition (IC50 = 34.6 µM) and minimal interspecies metabolic variability.

Hypothesized Profile of the Target Compound

  • HDAC Activity: Likely reduced compared to (S)-17b due to lack of amino/fluoro substituents for catalytic site interactions.
  • Metabolic Stability : Fluorine and methoxy groups may enhance stability but reduce solubility.
  • Therapeutic Potential: Possible applications in diseases where lipophilic agents are advantageous (e.g., CNS disorders).

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H20FN3O3
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 1232798-16-1

The compound features a pyridazine ring substituted with a fluorophenyl group, along with a methoxybenzamide moiety. This structural configuration is believed to enhance its biological activity through improved binding affinities to target proteins.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Electrophilic Aromatic Substitution : Introduction of the fluorophenyl group.
  • Amide Bond Formation : Coupling with 3,4-dimethoxybenzoic acid to form the final product.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell LineIC50 (µM)
HepG2 (Liver Cancer)1.30
A2780 (Ovarian Cancer)0.55
MDA-MB-231 (Breast Cancer)0.75

The compound exhibited a dose-dependent increase in apoptosis in HepG2 cells, with flow cytometry analyses indicating increased apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations .

The mechanism of action appears to involve:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown selectivity for HDAC isoforms, which are crucial in regulating gene expression related to cell cycle and apoptosis.
  • Interference with Cellular Signaling Pathways : The fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in tumor growth regulation.

Case Studies and Research Findings

  • Case Study on HepG2 Cells :
    • In vitro studies indicated that treatment with this compound resulted in significant G2/M phase arrest and increased apoptosis rates compared to control treatments .
  • Combination Therapy :
    • When used in combination with standard chemotherapy agents like Taxol and Camptothecin, this compound enhanced their anticancer efficacy, suggesting its potential as an adjuvant therapy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Core pyridazinone formation : React 4-fluorophenylhydrazine with maleic anhydride under acidic conditions (e.g., HCl catalysis) to form the pyridazinone ring .

Side-chain introduction : Attach the ethylamine linker via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .

Benzamide coupling : React with 3,4-dimethoxybenzoic acid using carbodiimide-mediated amidation .
Key parameters: Solvents (DMF, ethanol), temperature (60–80°C), and purification via column chromatography or recrystallization. Optimize yield (≥70%) by adjusting stoichiometry and catalyst loadings .

Q. Which spectroscopic and computational techniques are recommended for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • X-ray crystallography : Resolve crystal packing and dihedral angles of the fluorophenyl and benzamide moieties .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in HDAC inhibitory assays involving this compound?

  • Methodological Answer : Contradictions in IC50 values may arise from assay variability. Mitigate by:

Orthogonal assays : Use fluorimetric (e.g., Fluor-de-Lys) and Western blot (acetyl-histone H3 detection) to cross-validate inhibition .

Dose-response curves : Test 10 concentrations (0.1–100 µM) in triplicate to ensure reproducibility .

Isoform specificity : Compare inhibition across HDAC isoforms (e.g., HDAC1 vs. HDAC6) using recombinant enzymes .
Example: A study reported IC50 of 34.6 µM for HDAC1 but no activity on HDAC6, highlighting isoform-dependent effects .

Q. What in vivo models are appropriate for evaluating antitumor efficacy, and how do immune-competent vs. deficient models impact results?

  • Methodological Answer :
  • Xenograft models : Implant SKM-1 (myelodysplastic syndrome) cells subcutaneously in NOD/SCID mice. Monitor tumor volume post-oral administration (e.g., 50 mg/kg daily) .
  • Immune-competent models (e.g., C57BL/6) : Assess immune-mediated antitumor effects (e.g., T-cell infiltration) via flow cytometry .
  • Thymus-deficient models : Differentiate direct cytotoxic effects from immune-dependent mechanisms. In one study, efficacy dropped by 40% in athymic mice, suggesting immune contribution .

Q. How should metabolic stability and species-specific differences be assessed during preclinical development?

  • Methodological Answer :

Hepatocyte incubations : Incubate compound (1–10 µM) with hepatocytes from human, mouse, rat, and dog. Quantify parent compound depletion via LC-MS/MS over 120 minutes .

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Pharmacokinetic profiling : In ICR mice, measure Cmax, Tmax, and AUC after single-dose administration. Example: A study reported Tmax = 2 h and bioavailability >60% .

Q. What strategies are effective for elucidating the mechanism of action when structural analogs show divergent biological activities?

  • Methodological Answer :

SAR analysis : Compare analogs by modifying substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .

Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to HDACs or off-target proteins .

Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis genes like BAX/BCL-2) .

Data Analysis and Experimental Design

Q. How to design a robust experimental workflow for analyzing apoptosis induction and cell cycle arrest?

  • Methodological Answer :
  • Flow cytometry : Stain cells with Annexin V/PI for apoptosis and propidium iodide for cell cycle (G1, S, G2/M phases) .
  • Western blotting : Detect cleaved caspase-3 (apoptosis) and p21 (cell cycle arrest) .
  • Dose-time matrix : Test 24–72 h exposures at 1–50 µM to establish EC50 and time-dependent effects .

Q. What statistical approaches are recommended for handling variability in pharmacokinetic studies?

  • Methodological Answer :
  • Non-compartmental analysis (NCA) : Calculate AUC0–∞ using linear-up/log-down trapezoidal method .
  • Population PK modeling : Use software (e.g., Phoenix WinNonlin) to account for inter-subject variability .
  • Bootstrap resampling : Generate 95% confidence intervals for parameters like clearance (CL) and volume of distribution (Vd) .

Safety and Toxicity Profiling

Q. How to assess hERG channel inhibition risk early in development?

  • Methodological Answer :
  • Patch-clamp electrophysiology : Measure hERG current inhibition in HEK293 cells expressing hERG channels. Example: IC50 = 34.6 µM indicates low risk (threshold: IC50 < 10 µM) .
  • In silico prediction : Use tools like Schrödinger’s QikProp to estimate hERG binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.